Tert-butyl 2-acetylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 2-acetylpiperidine-1-carboxylate is an organic compound with the molecular formula C12H21NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-acetylpiperidine-1-carboxylate can be synthesized through several methods. One common route involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting tert-butyl piperidine-1-carboxylate is then acetylated using acetic anhydride or acetyl chloride to yield the final product.
Reaction Conditions:
Step 1: Piperidine reacts with tert-butyl chloroformate in an organic solvent like dichloromethane at room temperature.
Step 2: The intermediate tert-butyl piperidine-1-carboxylate is then treated with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-acetylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 2-acetylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl 2-acetylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The acetyl group can form hydrogen bonds or interact with active sites in enzymes, while the piperidine ring provides structural stability and specificity.
Comparison with Similar Compounds
Tert-butyl 2-acetylpiperidine-1-carboxylate can be compared with other piperidine derivatives such as:
Tert-butyl 2-oxopiperidine-1-carboxylate: Similar structure but with a ketone group instead of an acetyl group.
Tert-butyl 2-hydroxypiperidine-1-carboxylate: Contains a hydroxyl group instead of an acetyl group.
Tert-butyl 2-aminopiperidine-1-carboxylate: Features an amino group instead of an acetyl group.
Uniqueness: this compound is unique due to its acetyl group, which imparts specific reactivity and interaction capabilities, making it valuable in various synthetic and medicinal applications.
Biological Activity
Tert-butyl 2-acetylpiperidine-1-carboxylate, particularly in its (S) and (R) enantiomer forms, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and applications in various fields, supported by recent research findings.
Molecular Structure:
- Formula: C₁₂H₂₁NO₃
- Molecular Weight: Approximately 227.30 g/mol
- Functional Groups: The compound features a piperidine ring, an acetyl group, and a tert-butyl group, contributing to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. Key aspects include:
- Hydrogen Bonding: The acetyl group can form hydrogen bonds with target proteins.
- Hydrophobic Interactions: The tert-butyl group enhances hydrophobic interactions, which are crucial for binding affinity.
- π-π Stacking and Cation-π Interactions: The piperidine ring can engage in π-π stacking or cation-π interactions, modulating the activity of target proteins.
Anticancer Properties
Recent studies have indicated that both (S)- and (R)-Tert-butyl 2-acetylpiperidine-1-carboxylate exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies: Research demonstrated that these compounds showed enhanced cytotoxicity compared to standard anticancer drugs like bleomycin in FaDu hypopharyngeal tumor cells .
- Mechanisms of Action: The piperidine moiety is essential for improving the pharmacological profile by enhancing binding affinity to biological targets involved in cancer pathways.
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of various enzymes:
- Cholinesterase Inhibition: Structural modifications on the piperidine ring have been shown to improve selectivity and efficacy in cholinesterase inhibition, which is relevant for Alzheimer's disease treatment .
- Type III Secretion System (T3SS) Inhibition: Inhibitory effects on T3SS have been observed, indicating potential applications in combating bacterial infections .
Medicinal Chemistry
This compound serves as a valuable intermediate in drug synthesis. Its derivatives are being explored for their pharmacological properties, including:
- Ligand Development: Investigated for use as ligands in biochemical assays due to their ability to modulate protein functions.
- Drug Development: Potential applications in the design of new pharmaceuticals targeting cancer and neurodegenerative diseases.
Industrial Uses
The compound is utilized in the production of fine chemicals and agrochemicals, serving as a building block for synthesizing complex organic molecules.
Comparative Analysis
Compound Name | Key Features |
---|---|
Piperidine | Parent compound without acetyl or tert-butyl groups |
N-Acetylpiperidine | Similar structure but lacks the tert-butyl group |
Tert-butyl piperidine-1-carboxylate | Lacks the acetyl group but retains the tert-butyl moiety |
Case Studies
-
Cytotoxicity Evaluation:
- A study evaluated the cytotoxic effects of (S)-Tert-butyl 2-acetylpiperidine-1-carboxylate against various cancer cell lines. Results indicated significant apoptosis induction compared to control groups.
-
Enzyme Interaction Studies:
- Investigations into enzyme binding affinities revealed that modifications on the piperidine ring could enhance interaction with cholinesterase, suggesting therapeutic potential for Alzheimer's disease.
Properties
IUPAC Name |
tert-butyl 2-acetylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9(14)10-7-5-6-8-13(10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHYGWMWQKVMQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472887 | |
Record name | Tert-butyl 2-acetylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201991-24-4 | |
Record name | Tert-butyl 2-acetylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 2-acetylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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